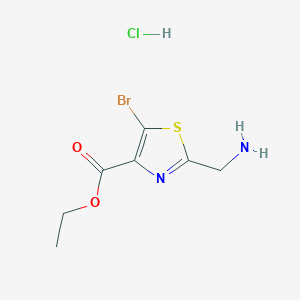

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride

Descripción

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a bromine atom attached to the thiazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Propiedades

IUPAC Name |

ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2S.ClH/c1-2-12-7(11)5-6(8)13-4(3-9)10-5;/h2-3,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERNAFXSMCSBIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the bromination of a thiazole derivative, followed by the introduction of the aminomethyl group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiazoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazoles.

Ester Hydrolysis: Formation of the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or disrupt biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate: Similar structure but contains an indole ring instead of a thiazole ring.

Ethyl 2-(aminomethyl)-5-chloro-1,3-thiazole-4-carboxylate: Similar structure but contains a chlorine atom instead of a bromine atom.

Uniqueness

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The combination of the thiazole ring and the aminomethyl group also contributes to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.